Parp1-IN-11
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Overview
Description
PARP1-IN-11 is a compound that acts as an inhibitor of poly (ADP-ribose) polymerase 1 (PARP1). PARP1 is an enzyme involved in DNA repair processes, and its inhibition has been explored for therapeutic purposes, particularly in cancer treatment. This compound has shown potential in preclinical studies for its ability to enhance the efficacy of DNA-damaging agents by preventing the repair of damaged DNA in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of PARP1-IN-11 involves several key steps, including halogenation, esterification, and hydrolysis reactions. One method starts with 6-hydroxy nicotinic acid, which undergoes a series of reactions to form the desired intermediate. The intermediate is then further processed to obtain this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts and reaction conditions to maximize yield and minimize costs. The process is designed to be scalable and reproducible to meet the demands of pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
PARP1-IN-11 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and selectivity as a PARP1 inhibitor .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include nitric acid, sodium hydroxide, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving this compound are intermediates that are further processed to yield the final compound. These intermediates are crucial for the stepwise synthesis of this compound and its analogs .
Scientific Research Applications
PARP1-IN-11 has been extensively studied for its applications in various fields:
Mechanism of Action
PARP1-IN-11 exerts its effects by binding to the NAD+ binding site of PARP1, thereby inhibiting its enzymatic activity. This inhibition prevents the repair of single-strand breaks in DNA, leading to the accumulation of double-strand breaks and ultimately cell death in cancer cells. The compound’s mechanism of action involves the trapping of PARP1 on DNA, which enhances its cytotoxic effects .
Comparison with Similar Compounds
PARP1-IN-11 is compared with other PARP1 inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib. While these compounds share a similar mechanism of action, this compound has shown improved selectivity and potency in preclinical studies. Its unique chemical structure allows for better binding affinity and reduced off-target effects .
List of Similar Compounds
- Olaparib
- Rucaparib
- Niraparib
- Talazoparib
- Veliparib
This compound stands out due to its enhanced efficacy and potential for use in combination therapies to overcome resistance to existing PARP1 inhibitors .
Properties
Molecular Formula |
C16H12N2O4 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
(2Z)-2-[(4-hydroxyphenyl)methylidene]-3-oxo-4H-1,4-benzoxazine-8-carboxamide |
InChI |
InChI=1S/C16H12N2O4/c17-15(20)11-2-1-3-12-14(11)22-13(16(21)18-12)8-9-4-6-10(19)7-5-9/h1-8,19H,(H2,17,20)(H,18,21)/b13-8- |
InChI Key |
JGBVVZIJHAUTTK-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)NC(=O)/C(=C/C3=CC=C(C=C3)O)/O2)C(=O)N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)C(=CC3=CC=C(C=C3)O)O2)C(=O)N |
Origin of Product |
United States |
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